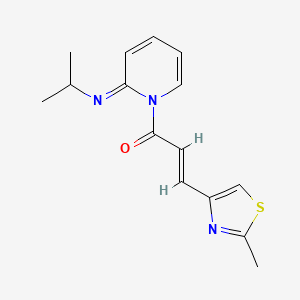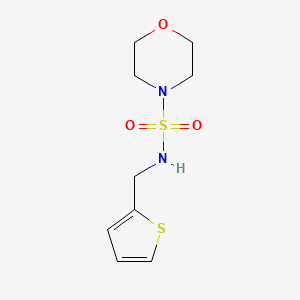
6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamide, also known as THN-α, is a novel compound that has been studied for its potential use in various scientific research applications. This compound has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for future research.
作用機序
6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα has a unique mechanism of action that involves the modulation of several neurotransmitter systems in the brain. 6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα has been found to increase the levels of acetylcholine, dopamine, and serotonin in the brain. These neurotransmitters are involved in various physiological and behavioral processes, including memory, cognition, and mood regulation.
Biochemical and Physiological Effects:
6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα has been found to have several biochemical and physiological effects. 6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. 6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα has also been found to increase the levels of antioxidant enzymes, which protect against oxidative stress and inflammation.
実験室実験の利点と制限
6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα has several advantages and limitations for lab experiments. One advantage is that 6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα has been found to have low toxicity and is well-tolerated in animal models. 6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα has also been found to be stable and easy to administer. One limitation is that 6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα has only been studied in animal models, and further research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα. One area of research is in the development of novel therapies for neurodegenerative disorders, such as Alzheimer's disease. 6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα has also been studied for its potential use in the treatment of depression and anxiety disorders. Further research is needed to determine the safety and efficacy of 6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα in humans and to explore its potential use in other areas of scientific research.
合成法
6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 6-methylpyridin-3-amine with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in the presence of a coupling agent. This reaction produces the intermediate compound, 6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-3-ylmethanamine. The intermediate compound is then treated with acetic anhydride and a base to produce the final product, 6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα.
科学的研究の応用
6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα has been studied for its potential use in various scientific research applications. One area of research is in the field of neuroscience, where 6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα has been found to have neuroprotective effects. 6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-9-10-14(11-18-12)17(20)19-16-8-4-6-13-5-2-3-7-15(13)16/h2-3,5,7,9-11,16H,4,6,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLJGDYFIUUVOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide](/img/structure/B7546503.png)
![2-[1-(2-methoxyethyl)-4,5-dimethylimidazol-2-yl]sulfanyl-N-(methylcarbamoyl)propanamide](/img/structure/B7546511.png)

![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate](/img/structure/B7546527.png)

![4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine](/img/structure/B7546539.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide](/img/structure/B7546542.png)
![N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7546548.png)


![N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7546575.png)

![4-[(2',5'-Dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7546590.png)
